methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as MDIC, is a chemical compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. MDIC is a heterocyclic compound that contains an isoquinoline ring system with an amino group and a carboxylate ester functional group.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives have been extensively studied for their synthetic utility in organic chemistry. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which have potential applications in medicinal chemistry and materials science.
Mammalian Alkaloid Synthesis : The compound has been implicated in studies examining the O-methylation of related isoquinolines, demonstrating its relevance in the biosynthesis of mammalian alkaloids. This process involves the methylation of norcoclaurine-1-carboxylic acid derivatives, showcasing the compound's role in the formation of complex alkaloid structures (Sekine et al., 1990).
Structural Analysis : Studies have also focused on the molecular and crystal structures of related dihydroisoquinoline derivatives. This research provides insights into the compound's structural characteristics and its potential applications in designing new materials and pharmaceuticals (Rudenko et al., 2013).
Methodological Innovations : The compound and its derivatives have been pivotal in the development of new synthetic methodologies, including microwave-assisted synthesis and novel alkylation strategies. These advances contribute to the efficiency and versatility of organic synthesis, facilitating the production of complex molecules with potential applications across various scientific fields (Glossop, 2007).
properties
IUPAC Name |
methyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)13-5-4-8-2-3-10(12)6-9(8)7-13/h2-3,6H,4-5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUFQYVTFAFYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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